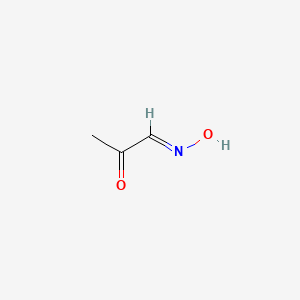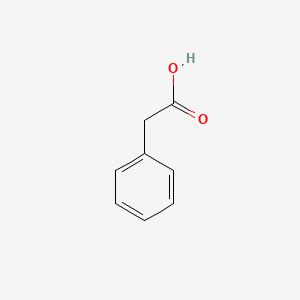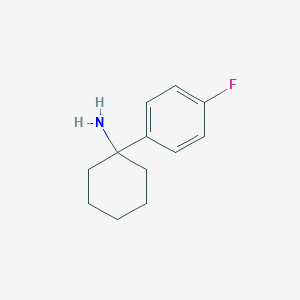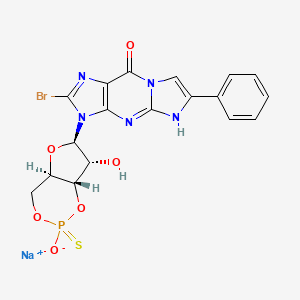
Rp-8-Br-PET-cyclic GMPS, Sodium Salt
Übersicht
Beschreibung
Rp-8-Br-PET-cyclic GMPS, Sodium Salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to inhibit cGMP-dependent protein kinases (cGKs), making it a valuable tool in scientific research. It is cell-permeable, competitive, and reversible, allowing it to block the activation of cGKI and cGKII by cGMP .
Wissenschaftliche Forschungsanwendungen
Rp-8-Br-PET-cyclic GMPS, Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cGMP-dependent protein kinases and their inhibitors.
Biology: Employed in cellular studies to investigate the role of cGMP in various biological processes.
Medicine: Potential therapeutic applications in diseases related to cGMP signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cGMP-dependent pathways.
Wirkmechanismus
Target of Action
Rp-8-Br-PET-cyclic GMPS, Sodium Salt is a metabolically-stable, competitive inhibitor of cGMP-dependent protein kinases (cGKI) including cGKI α and β . These kinases play a crucial role in various cellular processes, including the regulation of ion channels, and are the primary targets of this compound .
Mode of Action
The compound interacts with its targets by blocking the activation of cGKI and cGKII by cGMP . It also blocks cGMP-gated retinal type ion channels . The inhibition of these targets is competitive and reversible .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP-dependent signaling pathway . By inhibiting cGMP-dependent protein kinases, the compound disrupts the normal functioning of this pathway, leading to downstream effects on cellular processes such as ion channel regulation .
Pharmacokinetics
It is also more lipophilic and cell-permeable than similar compounds, which may enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cGMP-dependent protein kinases and the blocking of cGMP-gated retinal type ion channels . These effects can disrupt normal cellular processes regulated by these targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be protected from it . For longer storage periods, it is recommended to store the compound in freeze-dried form, as the agonistic 8-Br-PET-cGMP can be formed slowly by oxidation processes .
Biochemische Analyse
Biochemical Properties
Rp-8-Br-PET-cyclic GMPS, Sodium Salt plays a crucial role in biochemical reactions by inhibiting cGMP-dependent protein kinases. It interacts with enzymes such as cGKI and cGKII, blocking their activation by cGMP . The compound also inhibits protein kinase A (PKA) and cGMP-induced activation of cyclic nucleotide-gated channels, although with less potency . These interactions are competitive and reversible, making this compound a valuable tool for studying cGMP signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cGMP-dependent protein kinases, which play a key role in cell signaling pathways, gene expression, and cellular metabolism . The compound can act as a partial agonist of cGKI in the absence of cGMP stimulation, further affecting cellular processes . Its impact on cell signaling pathways includes modulation of calcium ion channels and other cGMP-responsive elements.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cGMP-dependent protein kinases, thereby inhibiting their activation by cGMP . This inhibition is competitive and reversible, with the compound binding to the same site as cGMP. This compound also inhibits protein kinase A and cyclic nucleotide-gated channels, albeit with lower affinity . The compound’s resistance to hydrolysis by phosphodiesterase 11 contributes to its stability and prolonged activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability at room temperature and does not require special handling during shipment . It should be protected from bright light and stored in the freezer for long-term storage to prevent oxidation . Over time, the compound maintains its inhibitory effects on cGMP-dependent protein kinases, with no significant degradation observed . Long-term studies have shown that this compound can interfere with various cell regulation processes due to its lipophilicity and membrane permeability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cGMP-dependent protein kinases without causing significant adverse effects . At higher doses, it may exhibit toxic effects and interfere with other cellular processes . The threshold effects observed in these studies highlight the importance of careful dosage optimization when using this compound in research .
Metabolic Pathways
This compound is involved in metabolic pathways related to cGMP signaling. It interacts with enzymes such as cGKI and cGKII, inhibiting their activity and affecting downstream signaling pathways . The compound’s resistance to hydrolysis by phosphodiesterase 11 ensures its stability and prolonged activity in cellular environments . This stability allows this compound to effectively modulate cGMP signaling and influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with cGMP-dependent protein kinases and other binding proteins . Its high lipophilicity and membrane permeability facilitate its cellular uptake and distribution . The compound’s localization within cells is influenced by its interactions with specific transporters and binding proteins, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cGMP-dependent protein kinases and other cellular components . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular compartments or organelles . This localization is crucial for its role in modulating cGMP signaling pathways and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rp-8-Br-PET-cyclic GMPS, Sodium Salt is synthesized through a series of chemical reactions involving the modification of the natural signal molecule cyclic GMP. The equatorial oxygen atom in the cyclic phosphate moiety is modified by sulfur, resulting in the Rp-isomer .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The compound is typically crystallized or lyophilized to ensure stability and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Rp-8-Br-PET-cyclic GMPS, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the agonistic 8-Br-PET-cGMP.
Substitution: The bromine atom in position 8 can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include bromine, sulfur, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized form, 8-Br-PET-cGMP, and other substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rp-8-bromo-cyclic GMPS: Another cGMP analog that inhibits cGMP-dependent protein kinases.
8-bromo-cyclic GMP: A cGMP analog that is resistant to hydrolysis by phosphodiesterases.
Uniqueness
Rp-8-Br-PET-cyclic GMPS, Sodium Salt is unique due to its high lipophilicity and membrane permeability, which make it more effective in cellular studies compared to other cGMP analogs . Its resistance to hydrolysis by phosphodiesterase 11 further enhances its stability and utility in research .
Eigenschaften
IUPAC Name |
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O6PS.Na/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);/q;+1/p-1/t10-,12-,13-,16-,31?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMPQLHYWRTQCX-WKKXCKAJSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5NaO6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660599 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185246-32-6, 172806-20-1 | |
| Record name | DF-003 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185246326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DF-003 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QQM5R5DWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



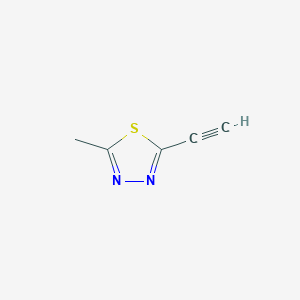

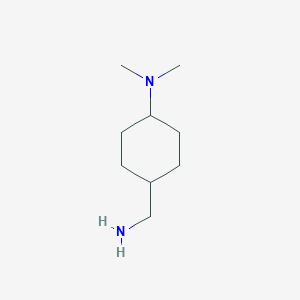
![tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B3420090.png)
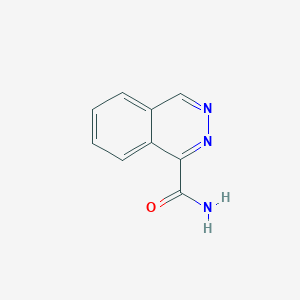

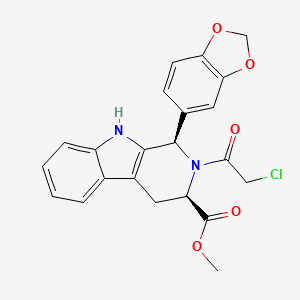
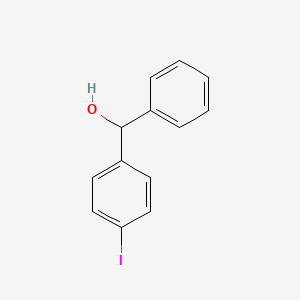
![(2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B3420123.png)

